molecular formula C26H24N2O4S2 B2789148 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE CAS No. 866846-44-8

5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE

Cat. No.: B2789148
CAS No.: 866846-44-8
M. Wt: 492.61
InChI Key: MHVYQJKYVJIMGO-UHFFFAOYSA-N
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Description

5-Benzoyl-N2-(2,5-dimethylphenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a structurally complex thiophene derivative characterized by a 2,4-diaminothiophene core functionalized with three distinct substituents:

  • N2-(2,5-Dimethylphenyl): A disubstituted aromatic amine with methyl groups at the 2- and 5-positions, enhancing lipophilicity and steric bulk.
  • 3-(4-Methoxybenzenesulfonyl): A sulfonyl group para-substituted with a methoxy moiety, balancing electron-withdrawing (sulfonyl) and electron-donating (methoxy) effects.

Properties

IUPAC Name

[3-amino-5-(2,5-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4S2/c1-16-9-10-17(2)21(15-16)28-26-25(34(30,31)20-13-11-19(32-3)12-14-20)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-15,28H,27H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVYQJKYVJIMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Reactivity of the Sulfonyl Group

The 4-methoxybenzenesulfonyl group participates in nucleophilic substitution reactions under basic conditions. For example:

  • Hydrolysis : Reacts with aqueous NaOH (10% w/v) at 80°C to form sulfonic acid derivatives.

  • Aminolysis : Substitution with amines (e.g., methylamine) in DMF yields sulfonamide analogs.

Reaction Table: Sulfonyl Group Transformations

Reaction TypeConditionsProductYield (%)Reference
Hydrolysis10% NaOH, 80°CSulfonic acid derivative72
AminolysisMethylamine/DMF, RTN-Methylsulfonamide65

Benzoyl Group Reactivity

The benzoyl moiety undergoes acyl transfer and reduction :

  • Hydrolysis : Acidic (HCl/EtOH, reflux) or basic (KOH/MeOH) conditions cleave the benzoyl group to yield carboxylic acid intermediates.

  • Reduction : LiAlH₄ in THF reduces the ketone to a secondary alcohol.

Key Reaction Pathway :

\text{Benzoyl} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{Benzylic Alcohol} \quad (\text{Yield: 85%})[5]

Thiophene Ring Modifications

The sulfur-containing thiophene core is susceptible to electrophilic substitution and oxidation :

  • Halogenation : Bromination with Br₂/FeCl₃ introduces bromine at the α-position of the thiophene ring .

  • Oxidation : H₂O₂/AcOH oxidizes the thiophene to a thiophene-1,1-dioxide derivative .

Reaction Table: Thiophene Reactivity

ReactionReagentsProductYield (%)Reference
BrominationBr₂, FeCl₃, DCM5-Bromo-thiophene analog68
OxidationH₂O₂, AcOH, 50°CThiophene dioxide78

Aromatic Amine Reactivity

The N2-(2,5-dimethylphenyl) amine group engages in:

  • Acylation : Reacts with acetyl chloride in pyridine to form acetamide derivatives.

  • Diazo Coupling : Forms azo dyes under nitrous acid conditions .

Example :

\text{Amine} + \text{AcCl} \xrightarrow{\text{Pyridine}} \text{Acetamide} \quad (\text{Yield: 90%})[7]

Methoxy Group Transformations

The 4-methoxybenzenesulfonyl group undergoes demethylation with BBr₃ in CH₂Cl₂ at −78°C to yield a phenolic sulfonic acid.

Cross-Coupling Reactions

The thiophene ring supports Suzuki-Miyaura coupling after bromination. For instance, reaction with phenylboronic acid/Pd(PPh₃)₄ produces biaryl derivatives .

Stability Under Thermal and pH Conditions

  • Thermal Stability : Decomposes above 250°C (TGA data).

  • pH Stability : Stable in neutral aqueous solutions but degrades in strong acids/bases.

Scientific Research Applications

Molecular Formula

  • Molecular Formula : C23H24N2O3S
  • Molecular Weight : 408.51 g/mol

Anti-Inflammatory Activity

Thiophene-based compounds have been extensively studied for their anti-inflammatory properties. Research indicates that derivatives of thiophene can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the inflammatory process. For instance, compounds similar to 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE have shown significant inhibition of inflammatory cytokines such as TNF-α and IL-8 in vitro models .

Case Study

In a study assessing the anti-inflammatory effects of thiophene derivatives, one compound exhibited an IC50 value of 29.2 µM against the 5-LOX enzyme. The mechanism was attributed to the presence of methyl and methoxy groups that enhance binding affinity .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. The 2,5-dimethylphenyl moiety has been linked to enhanced activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This is particularly relevant in the context of rising antibiotic resistance.

Case Study

Research on N-2,5-dimethylphenylthioureido acid derivatives demonstrated broad-spectrum activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. These findings suggest that derivatives like this compound could be developed into novel antimicrobial agents .

Anticancer Potential

The anticancer properties of thiophene derivatives are an area of active research. Compounds similar to this compound have been shown to induce apoptosis in various cancer cell lines.

Case Study

A recent investigation revealed that specific thiophene derivatives could induce cell death through autophagy and apoptosis mechanisms in triple-negative breast cancer cells. This dual-target approach enhances therapeutic efficacy while minimizing side effects .

Comparative Data Table

Application AreaCompound TypeActivity/EffectReference
Anti-inflammatoryThiophene derivativeInhibition of COX/LOX enzymes
AntimicrobialN-2,5-dimethylphenylthioureido acidBroad-spectrum activity against resistant strains
AnticancerThiophene derivativeInduction of apoptosis and autophagy

Mechanism of Action

The mechanism by which 5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

N-(Disubstituted-Phenyl)-3-Hydroxynaphthalene-2-Carboxamides

Key Similarities :

  • Substituent Positioning : The 2,5-dimethylphenyl group in the target compound mirrors the N-(2,5-dimethylphenyl) substituent in hydroxynaphthalene-carboxamides, which demonstrated potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts .
  • Lipophilicity : Both compounds leverage methyl groups to enhance lipophilicity, a critical factor for membrane penetration and target binding.

Key Differences :

  • Core Structure : The hydroxynaphthalene-carboxamide core () differs from the thiophene-2,4-diamine scaffold, altering electronic distribution and hydrogen-bonding capacity.

1,2,4-Triazole-3(4H)-Thiones with Sulfonyl Substituents

Key Similarities :

  • Sulfonyl Groups : Both the target compound and triazole-thiones () incorporate aryl-sulfonyl moieties. In triazole-thiones, substituents like Cl or Br at the para-position of the sulfonylphenyl group influence tautomer stability and electronic effects .

Key Differences :

  • Substituent Effects : The target compound’s 4-methoxybenzenesulfonyl group is electron-rich compared to halogenated analogs in , which may reduce electrophilicity and alter binding kinetics.
  • Core Reactivity : The thiophene-2,4-diamine core may exhibit distinct tautomeric behavior compared to triazole-thiones, affecting intermolecular interactions.

Structure-Activity Relationship (SAR) Analysis

Table 1: Comparative Analysis of Structural Features and Inferred Properties

Compound Name Core Structure Key Substituents Reported Activity (IC50) Key Properties
Target Compound Thiophene-2,4-diamine 5-Benzoyl, N2-(2,5-dimethylphenyl), 3-(4-methoxybenzenesulfonyl) Not reported High lipophilicity, balanced electronic effects
N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide () Naphthalene carboxamide 2,5-dimethylphenyl ~10 µM (PET inhibition) Enhanced PET inhibition via lipophilic and electronic effects
5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thione () 1,2,4-Triazole 4-Cl-phenylsulfonyl, 2,4-difluorophenyl Tautomer stability Halogenated sulfonyl group increases electrophilicity

Substituent Position and Electronic Effects

  • 2,5-Dimethylphenyl : In both the target compound and ’s carboxamides, this group optimizes PET inhibition by balancing steric hindrance and lipophilicity .

Lipophilicity and Solubility

  • The target compound’s benzoyl and dimethylphenyl groups likely increase logP values relative to hydroxynaphthalene-carboxamides, suggesting superior membrane permeability but lower aqueous solubility.

Biological Activity

5-BENZOYL-N2-(2,5-DIMETHYLPHENYL)-3-(4-METHOXYBENZENESULFONYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that belongs to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory applications. This article synthesizes current research findings regarding the biological activity of this compound and its derivatives.

1. Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring substituted with various functional groups, which are crucial for its biological activity. The sulfonamide and benzoyl moieties contribute to its chemical reactivity and interaction with biological targets.

2. Antimicrobial Activity

Research has shown that thiophene derivatives exhibit significant antimicrobial properties. For example, studies on related thiophene compounds have demonstrated their effectiveness against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Thiophene Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Thiophene Derivative AE. coli, S. aureus2-5 μg/mL
Thiophene Derivative BP. aeruginosa0.06-9.9 μg/mL
5-BENZOYL-N2...TBDTBD

3. Anticancer Potential

Thiophene derivatives have also been explored for their anticancer properties. Studies indicate that compounds similar to 5-BENZOYL-N2... show cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells . The cytotoxicity is often attributed to the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Evaluation

In vitro assays demonstrated that specific thiophene derivatives induced significant cell death in MCF-7 cells at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

4. Anti-inflammatory Effects

The anti-inflammatory properties of thiophene derivatives are another area of interest. Compounds have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which play a critical role in inflammatory processes . This makes them potential candidates for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity of Thiophene Derivatives

Compound NameInflammatory Model UsedEffectiveness
Thiophene Derivative CLPS-stimulated macrophagesSignificant reduction in TNF-α levels
5-BENZOYL-N2...TBDTBD

5. Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of thiophene derivatives with target proteins involved in antimicrobial and anticancer activities. For instance, docking simulations suggest strong interactions between these compounds and the active sites of enzymes like tyrosinase and various kinases involved in cancer progression .

6. Conclusion

The biological activity of this compound highlights its potential as a versatile therapeutic agent against microbial infections, cancer, and inflammation. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical applications.

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